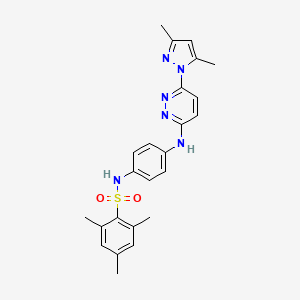

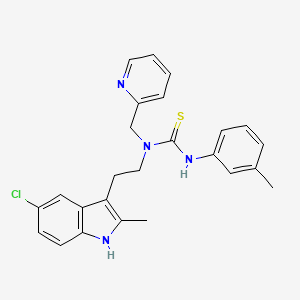

![molecular formula C9H17NO2 B2985874 (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2174001-33-1](/img/structure/B2985874.png)

(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This indicates that the compound contains a bicyclic structure with an amino group and a hydroxyl group attached .Chemical Reactions Analysis

The compound may undergo reactions similar to those of other 1,4-diazabicyclo[2.2.2]octane derivatives. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of 1,4-diazabicyclo[2.2.2]octane, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products .Physical And Chemical Properties Analysis

The compound is a solid, often crystalline or powdery in form, at room temperature . It has a molecular weight of 155.24 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Bicyclic Compounds and Lactams

Research has delved into the synthesis of bicyclic compounds through reactions involving ethyl 4-oxoalkanoates with aminopropanol and aminoethanol. These reactions yield bicyclic lactams, demonstrating the compound's utility in creating heterocyclic structures with potential applications in material science and pharmaceuticals (Wedler et al., 1992). Similarly, the acid-catalyzed methanolysis of diazabicyclo[2.2.2]octane diones underscores the compound's relevance in generating piperidinecarboxylate systems, highlighting its versatility in organic synthesis (Verbist et al., 2004).

Nanoparticle Synthesis and Characterization

The compound's derivatives have been used as reducing and stabilizing agents in the preparation of zinc nanoparticles, showcasing its applicability in nanotechnology and materials science (Pushpanathan & Kumar, 2014). This research opens avenues for the development of novel nanomaterials with specific functionalities.

Molecular Transformations and Ring Enlargements

Significant work has been performed on the molecular transformations and ring enlargements involving derivatives of the compound. For instance, the nitrosation of aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives facilitates the study of stereo- and regioselective additions, providing insights into the complex mechanisms of organic reactions (Fattori et al., 1993).

Catalytic and Electrochemical Applications

The compound and its derivatives have been explored for their catalytic applications, including the catalytic oxidation of secondary alcohols, showcasing its potential in facilitating environmentally friendly chemical processes (Alexandru et al., 2014). Additionally, in situ template generation via N-alkylation demonstrates the compound's utility in the syntheses of open-framework zinc phosphites and phosphates, contributing to advancements in material chemistry (Wang et al., 2013).

Safety and Hazards

Future Directions

Research into compounds with similar structures, such as 1,4-diazabicyclo[2.2.2]octane and its derivatives, continues to be an active area of study . These compounds have potential applications in the synthesis of biologically active molecules, such as piperazine derivatives , and in the development of new synthetic strategies .

properties

IUPAC Name |

[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFIKDQBNDIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO2)CO)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

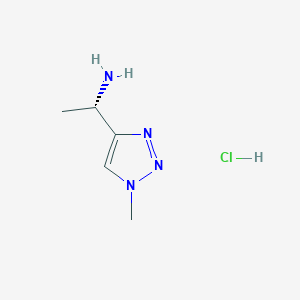

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)

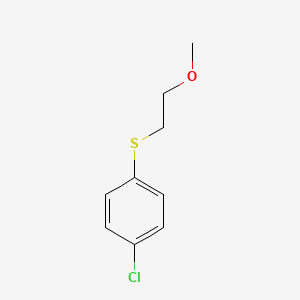

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)

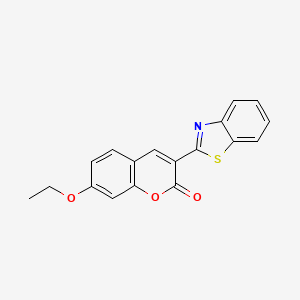

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)

![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)

![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)

![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)

![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)